- Preparation of chiral intermediate of omarigliptin, China, , ,
Cas no 951127-25-6 (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate)
![tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate structure](https://de.kuujia.com/scimg/cas/951127-25-6x500.png)
951127-25-6 structure
Produktname:tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
CAS-Nr.:951127-25-6
MF:C16H19F2NO4
MW:327.323171854019
MDL:MFCD20926096
CID:1005818
PubChem ID:44193925
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- TERT-BUTYL ((2R,3S)-2-(2,5-DIFLUOROPHENYL)-5-OXOTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE
- CPo3604-01
- N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester
- Omarigliptin intermediate I
- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvran-3 yl]carbamate
- tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetradihydro-2H-pyran-3-yl]carbaMate
- tert-Butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate
- MK3102 Intermediate1
- Omarigliptin
- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
- tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate
- tert-butyl [(2R,5S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carba
- Carbamic acid, N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvra
- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate (ACI)
- tert-butyl((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
- AC-28993
- N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-CarbaMic acid 1,1-diMethylethyl ester
- MK-3102 intermediate
- 951127-25-6
- OTCULXVRRSCLLI-UONOGXRCSA-N
- AKOS025396333
- CS-M3207
- MFCD20926096
- tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
- SCHEMBL12761887
- N-?[(2S,?3S)?-?2-?(2,?5-Difluorophenyl)?tetrahydro-?5-?oxo-?2H-?pyran-?3-?yl]?carbamic acid?, 1,?1-Ddimethylethyl Ester
- DS-8553
- tert-butyl[(2r,3s)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2h-pyran-3-yl]carbamate
- DTXSID701121090
-
- MDL: MFCD20926096
- Inchi: 1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1
- InChI-Schlüssel: OTCULXVRRSCLLI-UONOGXRCSA-N
- Lächelt: N([C@H]1CC(=O)CO[C@@H]1C1C=C(F)C=CC=1F)C(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 327.12800
- Monoisotopenmasse: 327.12821441g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 452
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 64.599
Experimentelle Eigenschaften
- Dichte: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 433.4°C at 760 mmHg
- Löslichkeit: Fast unlöslich (0,065 g/l) (25°C),
- PSA: 64.63000
- LogP: 3.27950
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C(BD257405)
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB457825-5g |
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; . |
951127-25-6 | 5g |
€216.50 | 2025-02-20 | ||
eNovation Chemicals LLC | K08346-5g |
tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate |
951127-25-6 | >95% | 5g |
$1785 | 2024-05-25 | |
Chemenu | CM133097-100g |
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate |
951127-25-6 | 95% | 100g |
$2516 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125127-1g |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate |
951127-25-6 | 95+% | 1g |
32430.0CNY | 2021-08-03 | |
TRC | D447495-250mg |
N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester |
951127-25-6 | 250mg |
$345.00 | 2023-05-18 | ||
Alichem | A119001603-1g |
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate |
951127-25-6 | 95% | 1g |
$324.00 | 2023-08-31 | |
abcr | AB457825-10 g |
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; . |
951127-25-6 | 10g |
€447.50 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060696-1g |
MK-3102 intermediate |
951127-25-6 | 98% | 1g |
¥268.00 | 2024-04-24 | |
eNovation Chemicals LLC | D783100-10g |
tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate |
951127-25-6 | 97% | 10g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D783100-50g |
tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate |
951127-25-6 | 97% | 50g |
$1100 | 2024-06-05 |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referenz
- Hydrate of pyran derivative or its salt, and preparing method and application thereof, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane , Water ; 3 h, 25 °C
Referenz
- Preparation of 2-phenyl-heterocyclyl-tetrahydro-2H-pyran-3-amine compounds for use in the treatment of diabetes and its associated disorders, India, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referenz
- Preparation of pyrroloimidazole derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 0 °C
Referenz
- Preparation of imidazole derivatives as dipeptidyl peptidase IV inhibitors, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C
Referenz
- Application of asymmetric addition reaction in synthesis of Omarigliptin intermediate, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide , Osmium tetroxide
1.2 Reagents: Sodium periodate
1.2 Reagents: Sodium periodate
Referenz
- Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23)Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Triphenylphosphine , Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ; rt
1.3 Reagents: Bismuth trichloride , Bismuth nitrate Solvents: Water ; rt
1.2 Reagents: Triphenylphosphine , Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ; rt
1.3 Reagents: Bismuth trichloride , Bismuth nitrate Solvents: Water ; rt
Referenz
- Application of enzyme catalysis technology in synthesis of intermediate of Omarigliptin, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referenz
- Preparation of 2-phenyl-3-amino-4-fluorotetrahydropyran derivatives useful as DPP-IV inhibitors for the treatment of metabolic disease, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referenz
- Amino pyranoid ring derivative as DPP-IV inhibitor and its preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referenz
- Amino six-membered ring derivatives and application, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite Solvents: Dichloromethane , Water ; 3 h, rt
Referenz
- Method for preparing key intermediate of Alogliptin using 2,5-difluorobenzaldehyde, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water ; < 2 °C; 0 °C
Referenz
- Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 DiabetesOrganic Process Research & Development, 2015, 19(11), 1760-1768,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water ; 0 °C; 0 °C
1.2 Solvents: Water ; 5 h, 0 °C; overnight, 0 °C
1.2 Solvents: Water ; 5 h, 0 °C; overnight, 0 °C
Referenz
- Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 InhibitorOrganic Letters, 2014, 16(20), 5422-5425,
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Raw materials
- tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate
- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-(ethoxymethoxy)-3,6-dihydro-2H-pyran-3-yl]carbamate
- 8-Oxa-1,5-dithiaspiro[5.5]undecan-10-amine, 9-(2,5-difluorophenyl)-, 1,5-dioxide, (9R,10S)-
- Di-tert-butyl dicarbonate
- 951127-31-4
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Preparation Products
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Verwandte Literatur
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
2. Book reviews
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Empfohlene Lieferanten
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(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

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Preis ($):213.0
atkchemica
(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

Reinheit:95%+
Menge:1g/5g/10g/100g
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